4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPUAQTEIJGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with oxane-3-carboxylic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Oxane-3-carboxylic acid derivatives.
Reduction: Oxane-3-methanol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid is investigated for its potential as a precursor in the synthesis of bioactive molecules. The Boc group allows for selective deprotection, enabling the introduction of various functional groups that can enhance biological activity.
- Case Study : Research has shown that derivatives of this compound can exhibit antimicrobial properties when modified appropriately. For instance, altering the side chains can lead to compounds with improved efficacy against resistant bacterial strains .
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
- Synthesis Example : The compound can be utilized in the synthesis of cyclic compounds through intramolecular reactions. This is particularly useful in creating new scaffolds for drug discovery .
Materials Science
In materials science, this compound is explored for its potential use in polymer chemistry. The presence of carboxylic acid functional groups allows for the formation of polymers with specific properties.
- Application : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid primarily involves the reactivity of the Boc-protected amino group. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon removal of the Boc group under acidic conditions, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The Boc-protected amino-oxane-carboxylic acid scaffold shares functional similarities with several compounds, but key structural differences influence their physicochemical properties and applications. Below is a detailed comparison:
Core Structural Variations
a) Oxane vs. Piperidine Hybrids
- 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-3-carboxylic acid (CAS: 1545134-94-8, C₈H₆ClN₃O₂, MW: 211.61 g/mol) : Features a piperidine ring fused to the oxane core. Lower molecular weight compared to the target compound due to reduced carbon content and chlorine inclusion.
b) Oxane vs. Oxetane Derivatives
- 3-{[(Tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid (CAS: 1159736-25-0, C₉H₁₅NO₅, MW: 217.22 g/mol) : Substitutes the six-membered oxane with a four-membered oxetane ring. Higher ring strain in oxetane increases reactivity, making it useful in strained-ether drug design (e.g., protease inhibitors). Lower molecular weight and steric bulk compared to the oxane analog.
c) Oxane vs. Bicyclic Frameworks
- 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 943845-74-7, C₁₃H₂₁NO₄) : Replaces the oxane with a rigid bicyclo[2.2.2]octane system. Enhanced conformational rigidity improves target selectivity in receptor binding but may reduce solubility.
Physicochemical and Functional Comparisons
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid (CAS No. 1785059-06-4) is a synthetic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and an oxane ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stability, reactivity, and potential biological applications.
- Molecular Formula : C11H19NO5
- Molecular Weight : 239.28 g/mol
- Structure : The compound features a six-membered oxygen-containing heterocycle (oxane) and a carboxylic acid functional group.
The synthesis of this compound typically involves the protection of the amino group with a Boc group. One common synthetic route includes reacting oxane-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature.
The mechanism of action primarily revolves around the reactivity of the Boc-protected amino group. Upon removal of the Boc group under acidic conditions, the free amine can engage in various biochemical interactions, such as enzyme-substrate interactions and protein modifications.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of compounds similar to this compound. While specific data on this compound's antimicrobial activity is limited, related structures have demonstrated efficacy against various bacterial strains by inhibiting cell wall synthesis and protein synthesis pathways .
| Mechanism | Antimicrobial Groups | Mode(s) of Resistance |
|---|---|---|
| Inhibit Cell Wall Synthesis | β-Lactams | Hydrolysis, efflux, altered target |
| Depolarize Cell Membrane | Lipopeptides | Altered target |
| Inhibit Protein Synthesis | Aminoglycosides | Phosphorylation, acetylation |
Enzyme Interactions
The compound can serve as a substrate or inhibitor in enzymatic reactions. Its structure allows it to mimic natural substrates, potentially leading to insights into enzyme mechanisms and the development of new inhibitors for therapeutic targets.
Case Studies
- Enzyme-Substrate Interaction Studies : Research has shown that derivatives of oxane compounds can effectively interact with various enzymes, leading to inhibition or modification of enzyme activity. This can pave the way for developing new therapeutic agents targeting specific enzyme pathways .
- Pharmaceutical Applications : The stability and reactivity of this compound make it a valuable intermediate in synthesizing peptide-based drugs. Its ability to undergo selective reactions allows for the construction of complex molecules essential in drug design .
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| This compound | Stability due to Boc protection; versatile synthetic intermediate |
| 4-{[(Tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid | Similar structure but different carboxylic position |
| 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid | Incorporates thiazole ring; potential for different biological activities |
Q & A
Q. What are the optimal synthetic routes for preparing 4-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, and how does the Boc-protecting group influence reaction efficiency?
Methodological Answer: The synthesis typically involves coupling oxane-3-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) reagents. The Boc group is favored for its stability under basic and acidic conditions, protecting the amine during subsequent reactions. Key steps include:
- Amine Protection : Use Boc-anhydride or Boc-OSu in anhydrous dichloromethane (DCM) with a base like DMAP or TEA to activate the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) and oxane ring conformation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for most studies) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., CHNO, expected [M+H] 262.13) .
Q. What are the stability considerations for this compound under different storage and experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- pH Sensitivity : Avoid prolonged exposure to strong acids/bases (>1 M), which cleave the Boc group. Use neutral buffers (e.g., PBS) for biological assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening : Systematically test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers. Note discrepancies due to impurities or polymorphic forms .
- Co-solvent Systems : For low aqueous solubility, employ cyclodextrin inclusion complexes or PEG-based formulations to enhance bioavailability .
Q. How does stereochemistry at the oxane ring’s 3-position impact biological activity?
Methodological Answer:
- Diastereomer Synthesis : Prepare (3R)- and (3S)-configured analogs via chiral auxiliaries or asymmetric catalysis. Compare IC values in enzyme inhibition assays (e.g., proteases) .
- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with binding modes in active sites .
Q. What are the degradation pathways of this compound under accelerated stability testing?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (HO). Monitor via LC-MS for:
Q. How can researchers validate conflicting data on its reactivity in peptide coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
